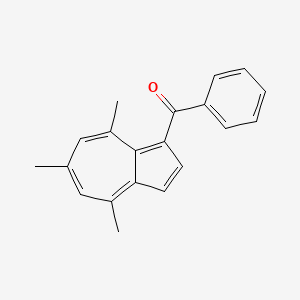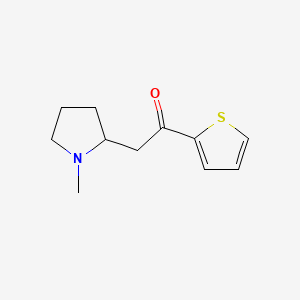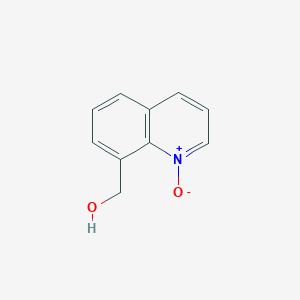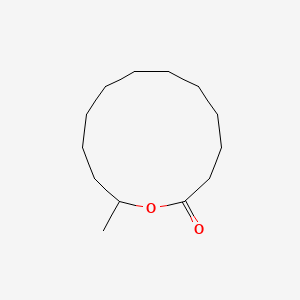
Phenyl(4,6,8-trimethylazulen-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(4,6,8-trimethylazulen-1-yl)methanone is a chemical compound known for its unique structure and properties It consists of a phenyl group attached to a 4,6,8-trimethylazulen-1-yl group via a methanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(4,6,8-trimethylazulen-1-yl)methanone typically involves the reaction of 4,6,8-trimethylazulene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:
4,6,8-Trimethylazulene+Benzoyl chlorideAlCl3this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl(4,6,8-trimethylazulen-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring or the azulenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Phenyl(4,6,8-trimethylazulen-1-yl)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenyl(4,6,8-trimethylazulen-1-yl)methanone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl(4,6,8-trimethylazulen-1-yl)methanol: Similar structure but with an alcohol group instead of a ketone.
Phenyl(4,6,8-trimethylazulen-1-yl)amine: Contains an amine group instead of a ketone.
Phenyl(4,6,8-trimethylazulen-1-yl)carboxylic acid: Contains a carboxylic acid group instead of a ketone.
Uniqueness
Phenyl(4,6,8-trimethylazulen-1-yl)methanone is unique due to its specific combination of a phenyl group and a 4,6,8-trimethylazulen-1-yl group linked by a methanone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
75059-54-0 |
|---|---|
Fórmula molecular |
C20H18O |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
phenyl-(4,6,8-trimethylazulen-1-yl)methanone |
InChI |
InChI=1S/C20H18O/c1-13-11-14(2)17-9-10-18(19(17)15(3)12-13)20(21)16-7-5-4-6-8-16/h4-12H,1-3H3 |
Clave InChI |
FTHVZKFBROZUDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=CC(=C2C(=C1)C)C(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(E)-Phenyldiazenyl]-2,1-benzoxazole](/img/structure/B14453915.png)
![Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]-](/img/structure/B14453925.png)

![2-[(E)-N-anilino-C-[(E)-(phenylhydrazinylidene)methyl]carbonimidoyl]oxolane-3,4-diol](/img/structure/B14453932.png)
![N'-[4-(Chloromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14453934.png)





![4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14453962.png)

